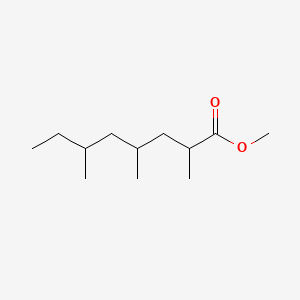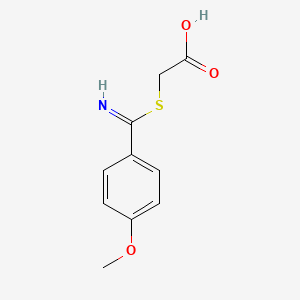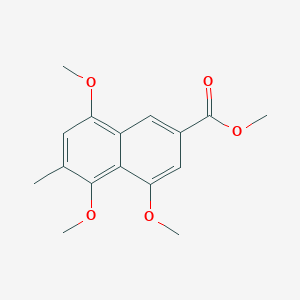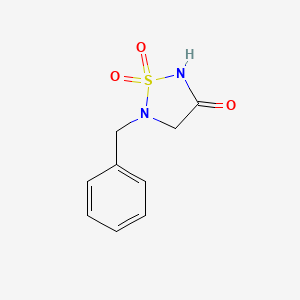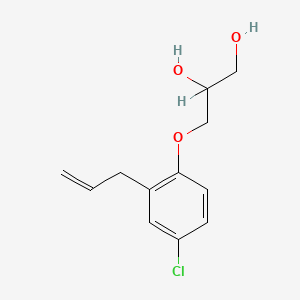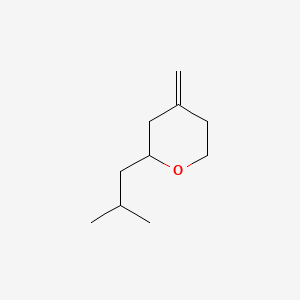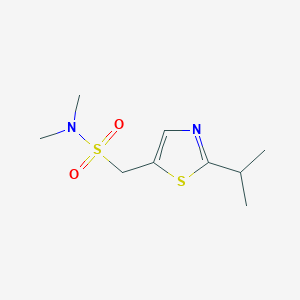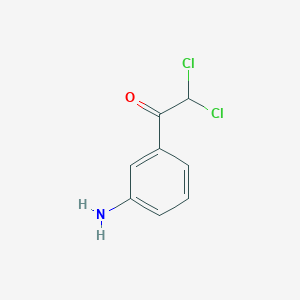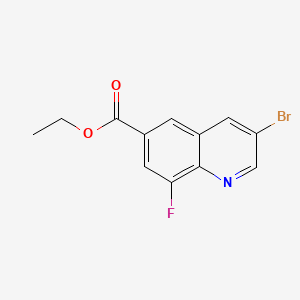
Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of quinoline derivatives followed by esterification. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products: The reactions yield various derivatives of quinoline, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .
Molecular Targets and Pathways:
Enzyme Inhibition: Targets enzymes involved in DNA replication and repair.
Signal Transduction Pathways: Modulates pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate can be compared with other similar compounds such as:
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
Uniqueness: The unique combination of bromine and fluorine atoms in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H9BrFNO2 |
|---|---|
Poids moléculaire |
298.11 g/mol |
Nom IUPAC |
ethyl 3-bromo-8-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)8-3-7-4-9(13)6-15-11(7)10(14)5-8/h3-6H,2H2,1H3 |
Clé InChI |
FAKHNEFKLDIPHF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol](/img/structure/B13944691.png)


